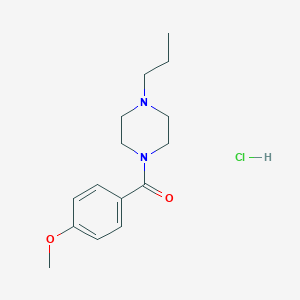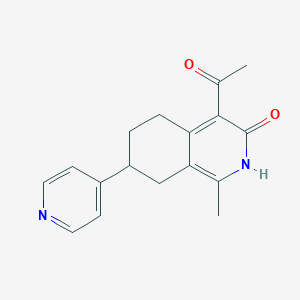
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone
Overview
Description
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone, also known as 4-AMI, is a novel compound that has been found to exhibit various biochemical and physiological effects. The compound has been synthesized using different methods and has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including dopamine D2 receptor agonism, inhibition of acetylcholinesterase, and anti-inflammatory activity. The compound has been used in the development of new drugs for the treatment of Parkinson's disease, Alzheimer's disease, and inflammation.
Mechanism Of Action
The mechanism of action of 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is not fully understood. However, it has been found to exhibit dopamine D2 receptor agonism, which may be responsible for its potential therapeutic effects in Parkinson's disease. It has also been found to inhibit acetylcholinesterase, which may be responsible for its potential therapeutic effects in Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory activity, which may be responsible for its potential therapeutic effects in inflammation.
Biochemical and Physiological Effects:
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been found to exhibit various biochemical and physiological effects. It has been found to exhibit dopamine D2 receptor agonism, which may lead to increased dopamine release and improved motor function in Parkinson's disease. It has also been found to inhibit acetylcholinesterase, which may lead to increased acetylcholine levels and improved cognitive function in Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory activity, which may lead to reduced inflammation and improved immune function.
Advantages And Limitations For Lab Experiments
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a good candidate for new drug development. It exhibits various biochemical and physiological effects, which makes it a versatile compound for different types of experiments. However, there are also limitations to using 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone in lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. Additionally, it may exhibit side effects or toxicity at higher doses, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone. One potential direction is to further investigate its mechanism of action, which may lead to the development of new drugs for the treatment of Parkinson's disease, Alzheimer's disease, and inflammation. Another potential direction is to study its pharmacokinetics and pharmacodynamics, which may provide insight into its safety and efficacy in humans. Additionally, further research may be needed to determine the optimal dosage and administration route for 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone in different types of experiments. Overall, 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is a promising compound that has the potential to contribute to the development of new drugs for the treatment of various diseases.
properties
CAS RN |
107189-96-8 |
|---|---|
Product Name |
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone |
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-acetyl-1-methyl-7-pyridin-4-yl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |
InChI |
InChI=1S/C17H18N2O2/c1-10-15-9-13(12-5-7-18-8-6-12)3-4-14(15)16(11(2)20)17(21)19-10/h5-8,13H,3-4,9H2,1-2H3,(H,19,21) |
InChI Key |
NVTWQACIVZHUPA-UHFFFAOYSA-N |
SMILES |
CC1=C2CC(CCC2=C(C(=O)N1)C(=O)C)C3=CC=NC=C3 |
Canonical SMILES |
CC1=C2CC(CCC2=C(C(=O)N1)C(=O)C)C3=CC=NC=C3 |
synonyms |
4-acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone MS 857 MS-857 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

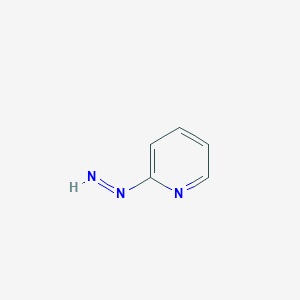
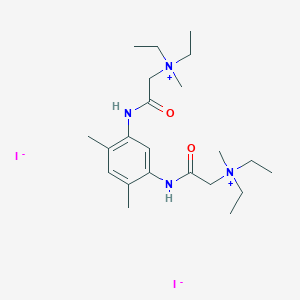
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
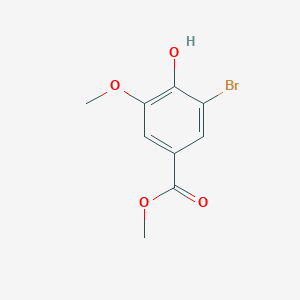
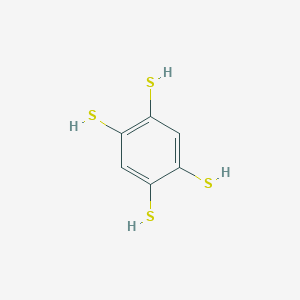
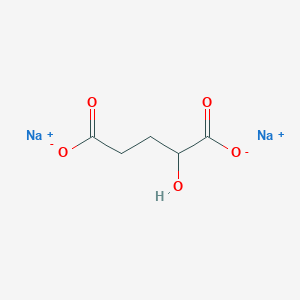
![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)


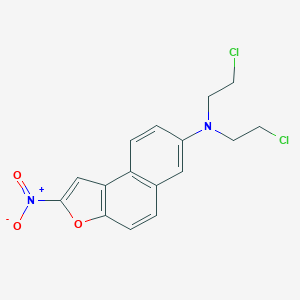
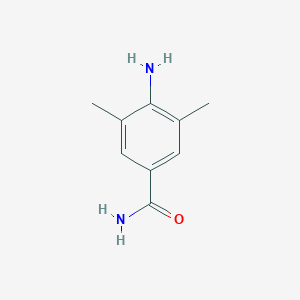
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
